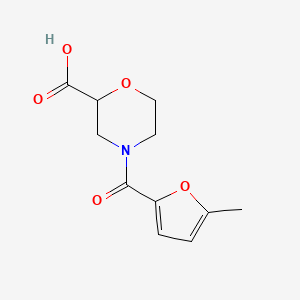
4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid is a complex organic compound with the molecular formula C11H13NO5 This compound features a morpholine ring substituted with a 5-methylfuran-2-carbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylfuran-2-carboxylic acid and morpholine.
Coupling Reaction: The 5-methylfuran-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Amide Bond: The activated 5-methylfuran-2-carboxylic acid is then reacted with morpholine to form the amide bond, resulting in 4-(5-Methylfuran-2-carbonyl)morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring and morpholine moiety can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methylfuran-2-carbonyl)piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.
4-(5-Methylfuran-2-carbonyl)tetrahydrofuran-2-carboxylic acid: Similar structure but with a tetrahydrofuran ring.
Uniqueness
4-(5-Methylfuran-2-carbonyl)morpholine-2-carboxylic acid is unique due to the presence of both the furan and morpholine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
4-(5-methylfuran-2-carbonyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO5/c1-7-2-3-8(17-7)10(13)12-4-5-16-9(6-12)11(14)15/h2-3,9H,4-6H2,1H3,(H,14,15) |
InChI Key |
OUPVTPLCRSRBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCOC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


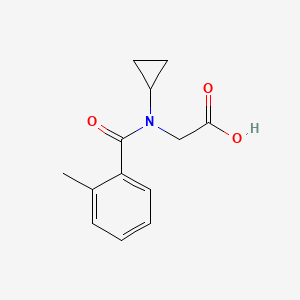

![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
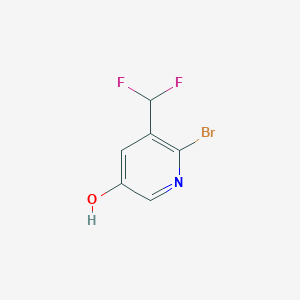
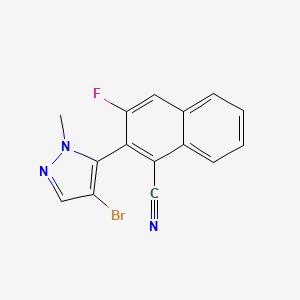

![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)
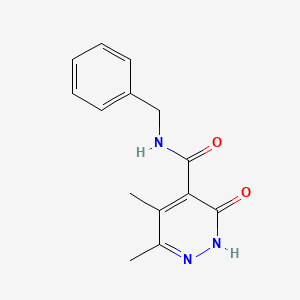
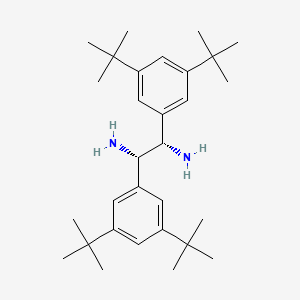
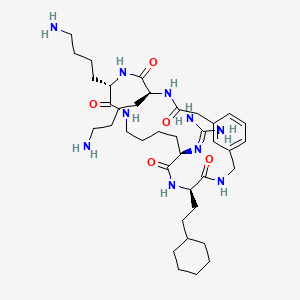
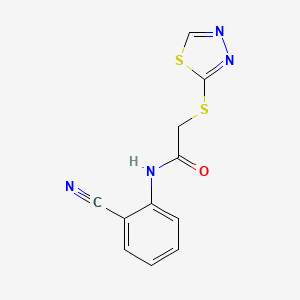
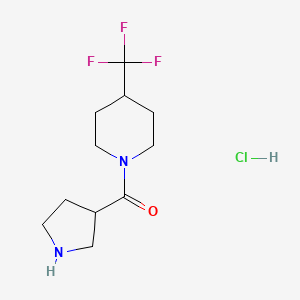

![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)
